1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene
Overview
Description
1-Bromo-4-(3-bromopropane-1-sulfonyl)-benzene, also known as BBS, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 292-294°C. BBS is a highly reactive compound and is used in the synthesis of other compounds, particularly those with a sulfonyl group.
Scientific Research Applications
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as sulfonamides and sulfonamido-esters. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has been used in the synthesis of polymers, such as polyurethanes and polyamides. 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has also been used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is not well understood. It is believed to be a nucleophilic reagent, meaning that it can react with other molecules in order to form new compounds. The exact mechanism of action is not known, but it is believed to involve the formation of an intermediate compound, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene are not well understood. It is known to be a highly reactive compound and is believed to have an effect on the nervous system. In animal studies, 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has been found to have an effect on the cardiovascular system, as well as the reproductive system.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in laboratory experiments is its reactivity. It is a highly reactive compound, which makes it ideal for use in synthesizing other compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in laboratory experiments is its toxicity. 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is a highly toxic compound and should be handled with extreme caution.
Future Directions
The use of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in scientific research is still in its early stages, and there is much that can be done to further explore its potential applications. Some potential future directions include:
• Investigating the effects of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene on other biological systems, such as the immune system and the endocrine system.
• Investigating the effects of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene on the environment, such as its potential to act as an endocrine disruptor.
• Developing more efficient methods of synthesizing 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene and other compounds containing a sulfonyl group.
• Exploring the potential applications of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in the synthesis of pharmaceuticals, dyes, and pigments.
• Investigating the potential of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene as a catalyst in other chemical reactions.
• Exploring the potential of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene as a tool in nanotechnology.
• Investigating the potential of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene as a precursor in the synthesis of other compounds.
properties
IUPAC Name |
1-bromo-4-(3-bromopropylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAKEKFMRKJXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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